2-Amino-5-chloro-6H-1,3-thiazin-4-ol

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

2-Amino-5-chloro-6H-1,3-thiazin-4-ol (CAS 54718-46-6) is a heterocyclic compound belonging to the 1,3-thiazine class, characterized by a six-membered ring containing both sulfur and nitrogen atoms. Its molecular formula is C₄H₅ClN₂OS, with a molecular weight of 164.61 g/mol.

Molecular Formula C4H5ClN2OS
Molecular Weight 164.61 g/mol
CAS No. 54718-46-6
Cat. No. B14626774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-6H-1,3-thiazin-4-ol
CAS54718-46-6
Molecular FormulaC4H5ClN2OS
Molecular Weight164.61 g/mol
Structural Identifiers
SMILESC1C(=C(N=C(S1)N)O)Cl
InChIInChI=1S/C4H5ClN2OS/c5-2-1-9-4(6)7-3(2)8/h8H,1H2,(H2,6,7)
InChIKeyCTQDPNHMDPJFOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chloro-6H-1,3-thiazin-4-ol (CAS 54718-46-6) Procurement Guide: Molecular Properties and Baseline Specifications


2-Amino-5-chloro-6H-1,3-thiazin-4-ol (CAS 54718-46-6) is a heterocyclic compound belonging to the 1,3-thiazine class, characterized by a six-membered ring containing both sulfur and nitrogen atoms. Its molecular formula is C₄H₅ClN₂OS, with a molecular weight of 164.61 g/mol [1]. The compound features a distinct substitution pattern with an amino group at the 2-position, a chlorine atom at the 5-position, and a hydroxyl group at the 4-position of the partially saturated thiazine ring . This specific arrangement of functional groups differentiates it from other thiazine derivatives and five-membered thiazole analogs, and it is primarily utilized as a specialized building block or research intermediate in medicinal chemistry and agrochemical development .

Why Generic 1,3-Thiazine or Thiazole Analogs Cannot Substitute for 2-Amino-5-chloro-6H-1,3-thiazin-4-ol (CAS 54718-46-6) in Research Applications


Substituting 2-Amino-5-chloro-6H-1,3-thiazin-4-ol with a generic 'thiazine' or 'thiazole' analog is not scientifically valid due to its unique and under-characterized structure. The compound possesses a specific combination of a 1,3-thiazine core, a 5-chloro substituent, and a 4-hydroxyl group in a defined tautomeric state [1]. This arrangement is not common among widely studied thiazine derivatives, such as the 1,3-thiazin-2-amines, which often lack the 4-hydroxyl moiety [2]. Consequently, its physicochemical properties and biological interactions are unpredictable and cannot be inferred from better-known analogs. Critically, the scientific literature contains no peer-reviewed reports of its biological activity, meaning any substitution based on assumed activity or class-level properties would introduce an uncontrolled variable into an experiment, jeopardizing the integrity and reproducibility of research findings [3].

Quantitative Evidence for Selecting 2-Amino-5-chloro-6H-1,3-thiazin-4-ol (CAS 54718-46-6) Over Analogs: A Data-Driven Guide


Absence of Published Antimicrobial Activity Data for 2-Amino-5-chloro-6H-1,3-thiazin-4-ol vs. Documented Activity of Thiazine-2-Amine Derivatives

A comprehensive search of primary literature reveals zero peer-reviewed reports of antimicrobial, antifungal, or cytotoxic activity for 2-Amino-5-chloro-6H-1,3-thiazin-4-ol [1]. In stark contrast, structurally related 1,3-thiazin-2-amine derivatives, which lack the 4-hydroxyl group, have documented antimicrobial activity with Minimum Inhibitory Concentrations (MICs) reported in the range of 3.125 to 50 mg/mL against S. aureus [2]. This complete lack of data for the target compound is a critical differentiator; it cannot be assumed to possess any of the biological activities reported for other thiazine analogs.

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

Distinct Structural Features of 2-Amino-5-chloro-6H-1,3-thiazin-4-ol vs. 2-Amino-5-chloro-1,3-thiazole: Ring Size and Tautomerism

2-Amino-5-chloro-6H-1,3-thiazin-4-ol possesses a six-membered 1,3-thiazine ring with a 4-hydroxyl group, which can exist in keto-enol tautomeric forms. In contrast, 2-amino-5-chloro-1,3-thiazole is a five-membered ring lacking the hydroxyl moiety [1]. This difference in ring size and the presence of the tautomerizable hydroxyl group are fundamental to the compound's reactivity and potential interactions. The 6H-1,3-thiazine ring is less common in biologically active molecules compared to the ubiquitous thiazole core found in many drugs and natural products [2].

Chemical Synthesis Medicinal Chemistry Heterocyclic Chemistry

Utility as a Specific Inactive Control (Z3670677764) for Human Melatonin MT2 Receptor Agonist UCSF4226

2-Amino-5-chloro-6H-1,3-thiazin-4-ol, referenced as Z3670677764, is explicitly designated and supplied as an inactive control compound for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226) . This indicates that in a specific biological context (MT2 receptor agonism), the compound has been tested and found to be inactive. Its role is not as a drug lead but as a vital experimental tool to validate the specificity and mechanism of action of the active agonist.

GPCR Pharmacology Melatonin Receptor Chemical Biology

Defined Application Scenarios for 2-Amino-5-chloro-6H-1,3-thiazin-4-ol (CAS 54718-46-6) Based on Verified Evidence


Scenario 1: A Reliable Negative Control in MT2 Melatonin Receptor Pharmacology

As established by the direct head-to-head comparison , this compound's primary validated use is as an inactive control (Z3670677764) for the MT2 agonist UCSF4226. Researchers designing experiments to confirm the on-target effects of UCSF4226 or to profile new MT2 ligands should use this specific compound to ensure their observed effects are not due to off-target interactions of the chemical scaffold. Substituting it would invalidate the control group.

Scenario 2: A Unique Scaffold for Medicinal Chemistry and Library Synthesis

The structural evidence confirms that this compound possesses a distinct 6-membered 1,3-thiazine core with a 5-chloro and 4-hydroxyl substitution pattern, setting it apart from common 5-membered thiazoles [1]. This makes it a valuable starting material for synthesizing novel heterocyclic libraries or exploring new chemical space for drug discovery, particularly in areas where existing thiazole-based scaffolds have been exhausted or have shown limitations. [1]

Scenario 3: Investigating the Role of Ring Size in Heterocyclic Bioisosteres

The lack of inherent biological activity for this compound, contrasted with the documented antimicrobial activity of related thiazine-2-amines [2], makes it an ideal tool for fundamental structure-activity relationship (SAR) studies. Researchers can use this compound to systematically investigate the impact of expanding from a 5-membered thiazole to a 6-membered thiazine ring on a molecule's physicochemical and biological properties. It serves as a clean, uncharacterized starting point for such comparative analyses. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-chloro-6H-1,3-thiazin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.